3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one
Overview
Description
3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolinone derivatives, including 3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one, can be achieved through various methods. Some common synthetic routes include:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.
Metal-mediated reaction: Metal catalysts, such as palladium or copper, are used to facilitate the reaction.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.
Industrial Production Methods
Industrial production of quinazolinone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired compound and its applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may yield compounds with reduced functional groups.
Scientific Research Applications
3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4(3H)-one include other quinazolinone derivatives, such as:
- 2-substituted-4(3H)-quinazolinone
- 3-substituted-4(3H)-quinazolinone
- 2,3-disubstituted-4(3H)-quinazolinone
Uniqueness
What sets this compound apart from other similar compounds is its specific chemical structure, which imparts unique biological activities and potential therapeutic applications. Its dimethylaminoethyl and methylphenyl substituents contribute to its distinct properties and interactions with molecular targets.
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-7-6-8-15(13-14)18-20-17-10-5-4-9-16(17)19(23)22(18)12-11-21(2)3/h4-10,13H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAYJVRACSLYFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2CCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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